molecular formula C6H18BN3O3 B14722493 Borane, tris(2-aminoethyl)- CAS No. 6162-38-5

Borane, tris(2-aminoethyl)-

Cat. No.: B14722493
CAS No.: 6162-38-5
M. Wt: 191.04 g/mol
InChI Key: LIFLTRKTCZIBEB-UHFFFAOYSA-N
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Description

Borane, tris(2-aminoethyl)-, also known as tris(2-aminoethyl) borate, is an organic boron compound with the molecular formula C6H18BN3O3 . This reagent serves as a versatile precursor and building block in research and development. Compounds with 2-aminoethyl functional groups are of significant interest in coordination chemistry and materials science. For instance, the structurally related tris(2-aminoethyl)amine is a well-known tripodal ligand that forms stable complexes with various metal ions and is used in constructing supramolecular structures . Furthermore, such amine-functionalized compounds can act as catalysts or modifiers on solid supports to enhance activity in organic reactions like Knoevenagel condensation, which is vital for synthesizing fine chemicals and pharmaceuticals . The mechanism of action for borane derivatives often involves their Lewis acidic boron center, which can interact with electron-donating species. While detailed pharmacological studies on this specific compound are limited, research on other boron-containing compounds highlights their potential in modulating biological pathways, such as affecting ion channel activity through mechanisms like cytoplasmic acidification . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical with appropriate safety precautions.

Properties

CAS No.

6162-38-5

Molecular Formula

C6H18BN3O3

Molecular Weight

191.04 g/mol

IUPAC Name

tris(2-aminoethyl) borate

InChI

InChI=1S/C6H18BN3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h1-6,8-10H2

InChI Key

LIFLTRKTCZIBEB-UHFFFAOYSA-N

Canonical SMILES

B(OCCN)(OCCN)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Borane, tris(2-aminoethyl)- can be synthesized through the reaction of boric acid with 2-aminoethanol. The reaction typically involves heating boric acid and 2-aminoethanol under reflux conditions to form the desired product. The reaction can be represented as follows:

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Chemical Reactions Analysis

Hydrolysis Reactions

The hydrolysis of amine-boranes generally releases borane gas (BH₃) and forms boric acid derivatives. For tris(2-aminoethyl)borane, hydrolysis likely follows the general pathway:
B(OCCN)3+H2OBH3+B(OH)3+amine derivatives\text{B(OCCN)}_3 + \text{H}_2\text{O} \rightarrow \text{BH}_3 + \text{B(OH)}_3 + \text{amine derivatives}

Key Observations

  • Reactivity Compared to Other Amine-Boranes :

    • Triethylamine-borane (TAB) exhibits strong N–B bonds, leading to slower hydrolysis and low reactivity in hydroboration .

    • Aniline-borane (AAB) and N,N-dimethylaniline-borane (DMAB) hydrolyze faster due to moderately strong N–B bonds, releasing BH₃ rapidly under microwave/ultrasound conditions .

    • While direct data for tris(2-aminoethyl)borane is limited, its three amine groups suggest a similar or higher reactivity compared to AAB/DMAB, as steric hindrance may destabilize the N–B bond .

  • Hydrolysis Time Data :

    Amine-Borane ComplexHydrolysis TimeReference
    Triethylamine-Borane (TAB)Slow (stable)
    Aniline-Borane (AAB)Rapid
    N,N-Dimethylaniline-Borane (DMAB)Comparable to AAB

Hydroboration Reactions

Amine-boranes are used as reagents in hydroboration-oxidation reactions, where borane is transferred to alkenes. For tris(2-aminoethyl)borane, the reactivity depends on the stability of the N–B bond:

  • Reactivity in Hydroboration :

    • TAB : Stable and inert, failing to hydroborate 1-decene even under microwave/ultrasound irradiation .

    • AAB/DMAB : React rapidly, yielding 1- and 2-decanol via anti-Markovnikov addition .

    • Tris(2-aminoethyl)borane : Likely exhibits moderate reactivity due to weaker N–B bonds compared to TAB, enabling BH₃ release for hydroboration.

  • Hydroboration-Oxidation Outcomes :

    Amine-BoraneSubstrateProductsYieldReference
    AAB1-Decene1- and 2-Decanol95%
    DMAB1-Decene1- and 2-Decanol95%
    TAB1-DeceneNo reaction

Stability and Handling

  • Hydrolytic Stability : Likely moderate, requiring careful handling to avoid moisture exposure.

  • Thermal Stability : Stable at ambient conditions but may decompose at elevated temperatures, releasing BH₃ gas .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Triarylboranes (e.g., B(C6F5)3, tris(2,4-difluorophenyl)borane): Substituents: Electron-withdrawing fluorinated aryl groups enhance Lewis acidity by stabilizing the boron center’s empty p-orbital. Reactivity: High catalytic activity in hydroboration and polymerization due to strong Lewis acidity . Physical Properties: Higher thermal stability (e.g., tris(2,4-difluorophenyl)borane has a predicted boiling point of 327.1±42.0°C) and lower polarity compared to aminoethyl-substituted boranes .
  • Borane, tris(2-aminoethyl)-: Substituents: Electron-donating aminoethyl groups likely reduce Lewis acidity but introduce coordination sites. Reactivity: Potential for bifunctional catalysis (Lewis acid-base interactions) or applications in hybrid materials (e.g., anchored to metal oxides, as seen with TAEA in ). Physical Properties: Expected lower thermal stability and higher solubility in polar solvents due to amine groups .

Data Table: Comparative Properties of Boranes

Property Borane, tris(2-aminoethyl)- B(C6F5)3 Tris(2,4-difluorophenyl)borane Triazole-Borane Complex
Lewis Acidity Moderate (predicted) Very High High Moderate-High
Thermal Stability Lower (amine decomposition) High High Moderate
Solubility Polar solvents Non-polar solvents Non-polar solvents Polar solvents
Catalytic Use Case Reductive amination, hybrid materials Hydroboration, polymerization Hydroboration Reductive amination
Key Reference

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